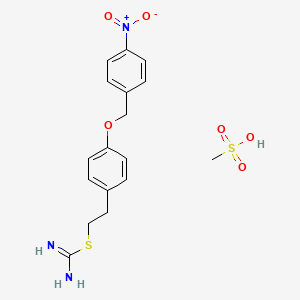

KB-R7943 mesylate

説明

inhibits the reverse mode of Na+/Ca++ exchange in cells expressing NCX1; structure in first source

Structure

3D Structure of Parent

特性

IUPAC Name |

methanesulfonic acid;2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S.CH4O3S/c17-16(18)23-10-9-12-3-7-15(8-4-12)22-11-13-1-5-14(6-2-13)19(20)21;1-5(2,3)4/h1-8H,9-11H2,(H3,17,18);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIKEBHIKKWJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431360 | |

| Record name | KB-R7943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182004-65-5 | |

| Record name | 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182004-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(4-(4-Nitrobenzyloxy)phenyl)ethyl)isothiourea methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182004655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KB-R7943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182004-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KB-R7943 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7943 mesylate is a potent pharmacological agent widely recognized for its inhibitory effects on the reverse mode of the sodium-calcium exchanger (NCX). Initially developed as a cardioprotective agent, its complex polypharmacology has garnered significant interest in various research fields, including neurobiology and oncology. This technical guide provides a comprehensive overview of the core mechanism of action of KB-R7943, its off-target effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in a research and drug development context.

Core Mechanism of Action: Inhibition of the Na+/Ca2+ Exchanger (NCX)

The primary and most well-characterized mechanism of action of KB-R7943 is the inhibition of the Na+/Ca2+ exchanger, a critical component of cellular calcium homeostasis. The NCX is a bidirectional transporter that can move Ca2+ ions either out of the cell (forward mode) or into the cell (reverse mode), depending on the transmembrane gradients of Na+ and Ca2+ and the membrane potential.

KB-R7943 exhibits a notable selectivity for the reverse mode of NCX, which is responsible for Ca2+ influx.[1][2] This mode of operation is particularly prominent under pathological conditions such as ischemia-reperfusion injury and glutamate excitotoxicity, where intracellular Na+ concentration is elevated and the cell membrane is depolarized.[1][3] By inhibiting reverse mode NCX, KB-R7943 can mitigate the detrimental effects of excessive Ca2+ entry, such as mitochondrial dysfunction, activation of apoptotic pathways, and cellular damage.

Quantitative Data on NCX Inhibition

The inhibitory potency of KB-R7943 on the reverse mode of NCX has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as an NCX inhibitor.

| Target | Experimental System | IC50 / Ki | Reference(s) |

| NCX (reverse mode) | Cultured hippocampal neurons | 5.7 ± 2.1 µM | [3][4] |

| NCX (outward current, peak) | Xenopus laevis oocytes expressing NCX1.1 | 2.8 ± 1.0 µM | [1] |

| NCX (outward current, steady-state) | Xenopus laevis oocytes expressing NCX1.1 | 0.6 ± 0.1 µM | [1] |

Off-Target Effects and Polypharmacology

A critical aspect of understanding the full mechanistic profile of KB-R7943 is its interaction with a range of other cellular targets. These off-target effects contribute significantly to its overall biological activity and should be carefully considered in the interpretation of experimental results.

Inhibition of NMDA Receptors

KB-R7943 has been shown to block N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal function.[3][4] Overactivation of NMDA receptors is a key event in excitotoxic neuronal death.

Modulation of Mitochondrial Function

KB-R7943 exerts multiple effects on mitochondria:

-

Inhibition of Mitochondrial Complex I: It inhibits Complex I of the electron transport chain, which can lead to a mild mitochondrial depolarization.[3][4]

-

Inhibition of the Mitochondrial Ca2+ Uniporter (MCU): KB-R7943 is a potent inhibitor of the MCU, the primary channel for Ca2+ uptake into the mitochondrial matrix.[5][6] This action can prevent mitochondrial Ca2+ overload, a critical event in cell death pathways.[5]

Other Off-Target Activities

KB-R7943 has also been reported to inhibit:

-

L-type voltage-gated Ca2+ channels [3]

-

Store-operated Ca2+ influx [3]

-

Transient receptor potential (TRP) channels [3]

Quantitative Data on Off-Target Effects

| Target | Experimental System | IC50 / Ki | Reference(s) |

| NMDA Receptor-mediated Ca2+ increase | Cultured hippocampal neurons | 13.4 ± 3.6 µM | [3][4] |

| 2,4-dinitrophenol-stimulated respiration | Cultured hippocampal neurons | 11.4 ± 2.4 µM | [3][4] |

| Mitochondrial Ca2+ Uniporter (MCU) | Permeabilized HeLa cells | 5.5 ± 1.3 µM (Ki) | [5] |

Modulation of Signaling Pathways

The pleiotropic effects of KB-R7943 on ion homeostasis and mitochondrial function lead to the modulation of several key intracellular signaling pathways.

Activation of the JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in cellular responses to stress, apoptosis, and inflammation. KB-R7943 has been shown to activate the JNK pathway.[9][10]

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[11][12] Dysregulation of this pathway is common in cancer. KB-R7943 has been demonstrated to inhibit this signaling cascade.[13]

Experimental Protocols

Electrophysiological Measurement of NCX Current Inhibition

Objective: To quantify the inhibitory effect of KB-R7943 on NCX currents using whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Use a cell line expressing the desired NCX isoform (e.g., HEK293 cells transfected with NCX1.1) or primary cells such as cardiomyocytes.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Use an internal (pipette) solution containing a known concentration of Na+ (e.g., 20 mM) and a low concentration of Ca2+ buffered with EGTA.

-

The external (bath) solution should contain physiological concentrations of ions, with other major currents (e.g., Na+, K+, Ca2+ channels) blocked by specific inhibitors to isolate the NCX current.

-

Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV) to elicit both outward (reverse mode) and inward (forward mode) NCX currents.

-

-

Drug Application:

-

Record baseline NCX currents.

-

Perfuse the cell with increasing concentrations of this compound.

-

Record steady-state currents at each concentration.

-

-

Data Analysis:

-

Measure the peak outward and inward current amplitudes.

-

Normalize the currents to the baseline values.

-

Plot a dose-response curve and fit it with the Hill equation to determine the IC50 value.

-

Measurement of Intracellular Ca2+ Concentration

Objective: To visualize and quantify the effect of KB-R7943 on intracellular Ca2+ dynamics using fluorescence microscopy.

Methodology:

-

Cell Culture and Dye Loading:

-

Plate cells (e.g., primary neurons or a relevant cell line) on glass-bottom dishes.

-

Load cells with a ratiometric Ca2+ indicator dye such as Fura-2 AM or a single-wavelength indicator like Fluo-4 AM. Incubate according to the dye manufacturer's protocol (typically 30-60 minutes at 37°C).

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

-

-

Fluorescence Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a sensitive camera.

-

Acquire baseline fluorescence images. For Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and collect emission at ~510 nm. For Fluo-4, use an excitation of ~488 nm and collect emission at ~520 nm.

-

-

Experimental Manipulation:

-

Induce a rise in intracellular Ca2+ through a relevant stimulus (e.g., application of glutamate to neurons to induce excitotoxicity, or electrical stimulation).

-

In a parallel experiment, pre-incubate the cells with KB-R7943 for a defined period before applying the stimulus.

-

-

Data Analysis:

-

For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular Ca2+ concentration.

-

For single-wavelength dyes, measure the change in fluorescence intensity (ΔF/F0).

-

Compare the Ca2+ response in the presence and absence of KB-R7943.

-

Assessment of Mitochondrial Respiration

Objective: To determine the effect of KB-R7943 on mitochondrial function using a Seahorse XF Analyzer.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Preparation:

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer.

-

Replace the cell culture medium with Seahorse XF Base Medium supplemented with substrates such as glucose, pyruvate, and glutamine.

-

Load the injection ports of the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) and KB-R7943.

-

-

Seahorse XF Assay:

-

Calibrate the instrument and place the cell plate in the analyzer.

-

Run a baseline measurement of the oxygen consumption rate (OCR).

-

Inject KB-R7943 and measure the change in OCR.

-

Subsequently, inject the mitochondrial inhibitors sequentially to determine key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

-

Data Analysis:

-

Analyze the OCR data using the Seahorse Wave software.

-

Compare the mitochondrial respiration parameters in cells treated with KB-R7943 to control cells.

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of KB-R7943 on the activation of the JNK and PI3K/Akt/mTOR pathways.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with KB-R7943 at various concentrations and for different time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-JNK, JNK, phospho-Akt, Akt, phospho-mTOR, mTOR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathway Diagrams

Conclusion

This compound is a multifaceted pharmacological tool with a well-defined primary mechanism of action on the reverse mode of the Na+/Ca2+ exchanger. However, its significant off-target effects on various ion channels, mitochondrial proteins, and intracellular signaling pathways necessitate a comprehensive understanding for the accurate interpretation of experimental data. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to utilize KB-R7943 in their studies and to explore its therapeutic potential in a range of pathological conditions. A thorough consideration of its polypharmacology is paramount for advancing our knowledge of the intricate cellular processes it modulates.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Acid-Sensing Ion Channels by KB-R7943, a Reverse Na+/Ca2+ Exchanger Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of KB-R7943 Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-R7943 mesylate is a potent pharmacological tool primarily recognized for its inhibitory action on the reverse mode of the sodium-calcium exchanger (NCX). This technical guide provides a comprehensive overview of the molecular mechanisms, key applications, and experimental considerations for the use of KB-R7943 in a research setting. Delving into its multifaceted pharmacological profile, this document details its primary activity as an NCX inhibitor and its significant off-target effects on the mitochondrial calcium uniporter (MCU), NMDA receptors, and mitochondrial complex I. The guide summarizes critical quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a vital resource for researchers employing KB-R7943 to investigate cellular calcium homeostasis, neuroprotection, cardioprotection, and cancer cell biology.

Core Mechanism of Action: Inhibition of the Na+/Ca2+ Exchanger (Reverse Mode)

KB-R7943 is a potent and selective inhibitor of the reverse mode of the Na+/Ca2+ exchanger (NCX), a critical plasma membrane protein responsible for maintaining calcium and sodium homeostasis within the cell.[1][2] Under normal physiological conditions, the NCX typically operates in the "forward mode," extruding one Ca2+ ion in exchange for the entry of three Na+ ions. However, under pathological conditions such as ischemia, intracellular Na+ concentration rises, causing the exchanger to operate in the "reverse mode," leading to an influx of Ca2+ and contributing to cellular damage. KB-R7943 preferentially targets this reverse mode of action, making it a valuable tool for studying the pathological consequences of Ca2+ overload.

Quantitative Data Summary

The following tables summarize the key inhibitory concentrations (IC50) and kinetic parameters of KB-R7943 across its various molecular targets.

| Target | IC50 / Ki | Cell/System | Publication |

| Na+/Ca2+ Exchanger (reverse mode) | |||

| NCX (reverse mode) | IC50 = 5.7 ± 2.1 µM | Cultured Hippocampal Neurons | --INVALID-LINK-- |

| NCX (reverse mode) | IC50 = 0.7 µM | Not Specified | --INVALID-LINK-- |

| NCX1 (reverse mode) | IC50 = 1.2 - 2.4 µM | Intact Cells | --INVALID-LINK-- |

| Mitochondrial Calcium Uniporter (MCU) | |||

| MCU | Ki = 5.5 ± 1.3 µM | Permeabilized HeLa Cells | --INVALID-LINK-- |

| MCU | IC50 = 5.5 µM | Not Specified | --INVALID-LINK-- |

| NMDA Receptor | |||

| NMDA Receptor-mediated ion currents | IC50 = 13.4 ± 3.6 µM | Cultured Hippocampal Neurons | --INVALID-LINK-- |

| NMDA Channels (high affinity) | IC50 = 0.8 µM | Acutely Isolated Rat Hippocampal Neurons | --INVALID-LINK-- |

| NMDA Channels (low affinity) | IC50 = 11 µM | Acutely Isolated Rat Hippocampal Neurons | --INVALID-LINK-- |

| Mitochondrial Complex I | |||

| 2,4-dinitrophenol-stimulated respiration | IC50 = 11.4 ± 2.4 µM | Cultured Neurons | --INVALID-LINK-- |

Key Applications and Signaling Pathways

Neuroprotection in Ischemia-Reperfusion Injury

KB-R7943 has been extensively studied for its neuroprotective effects in models of cerebral ischemia. By inhibiting the reverse mode of the NCX, it mitigates the excitotoxic cascade initiated by excessive glutamate release. This prevents the massive influx of Ca2+ that leads to neuronal cell death. Furthermore, its inhibitory action on NMDA receptors and the mitochondrial calcium uniporter contributes to its neuroprotective profile by reducing overall calcium overload.

Cardioprotection in Ischemia-Reperfusion Injury

Similar to its role in neuroprotection, KB-R7943 confers cardioprotective effects by preventing calcium overload in cardiomyocytes during ischemia-reperfusion. Inhibition of the reverse mode of NCX is crucial in preserving cardiac function and reducing infarct size in animal models. Its ability to also block the mitochondrial calcium uniporter further protects mitochondria from calcium-induced damage and subsequent cell death pathways.

Anti-Cancer Activity

Recent studies have highlighted a potential role for KB-R7943 in cancer therapy. In prostate cancer cells, KB-R7943 has been shown to induce cell death by activating the JNK signaling pathway and blocking autophagic flux. This dual mechanism leads to the accumulation of autophagosomes and subsequent apoptosis.

Experimental Protocols

Assessment of Na+/Ca2+ Exchanger (Reverse Mode) Activity

This protocol is adapted from studies measuring NCX activity in cultured cells.

-

Cell Culture: Plate cells (e.g., cultured hippocampal neurons or cardiomyocytes) on appropriate substrates and grow to the desired confluency.

-

Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

-

Buffer Preparation:

-

Normal Buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Na+-free Buffer (in mM): 140 N-methyl-D-glucamine, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

-

Induction of Reverse Mode NCX:

-

Perfuse cells with Normal Buffer to establish a baseline fluorescence ratio.

-

To induce Na+ loading and subsequent reverse mode activity, briefly expose cells to a high Na+ solution or a Na+/K+ ATPase inhibitor like ouabain.

-

Switch to the Na+-free Buffer to create a strong outward Na+ gradient, further promoting reverse mode NCX and Ca2+ influx.

-

-

KB-R7943 Application:

-

In a parallel experiment, pre-incubate the cells with the desired concentration of KB-R7943 (typically 1-20 µM) for a specified period (e.g., 10-15 minutes) before inducing reverse mode NCX.

-

-

Data Acquisition: Monitor intracellular calcium levels using a fluorescence imaging system. The inhibition of the rise in intracellular calcium in the presence of KB-R7943 indicates its effect on reverse mode NCX.

Mitochondrial Calcium Uniporter (MCU) Assay in Permeabilized Cells

This protocol allows for the specific measurement of mitochondrial calcium uptake.

-

Cell Culture and Permeabilization:

-

Culture cells to a suitable density.

-

Harvest and resuspend cells in a buffer containing a mild detergent (e.g., digitonin or saponin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

-

Buffer and Reagent Preparation:

-

Assay Buffer (in mM): 125 KCl, 20 HEPES, 2 KH2PO4, and respiratory substrates (e.g., 5 glutamate, 5 malate).

-

Calcium indicator dye (e.g., Calcium Green 5N).

-

Prepare a stock solution of CaCl2.

-

-

Measurement of Mitochondrial Ca2+ Uptake:

-

Add the permeabilized cells to the Assay Buffer in a fluorometer cuvette.

-

Add the calcium indicator dye.

-

Initiate the measurement and add a bolus of CaCl2 to the cuvette.

-

The decrease in extra-mitochondrial calcium fluorescence reflects uptake into the mitochondria.

-

-

KB-R7943 Inhibition:

-

Perform a parallel experiment where KB-R7943 is added to the cuvette prior to the addition of CaCl2.

-

A slower rate of fluorescence decrease in the presence of KB-R7943 indicates inhibition of the MCU.

-

Electrophysiological Recording of NMDA Receptor Currents

Whole-cell patch-clamp is used to measure ion currents through NMDA receptors.

-

Cell Preparation: Use cultured neurons or acutely dissociated neurons expressing NMDA receptors.

-

Electrophysiology Rig: Utilize a standard patch-clamp setup with an amplifier, micromanipulator, and perfusion system.

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, Mg2+-free, pH 7.3.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) via the perfusion system to elicit an inward current.

-

After obtaining a stable baseline response, co-apply NMDA with various concentrations of KB-R7943.

-

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of KB-R7943 to determine the extent of inhibition.

Langendorff Perfused Heart Model of Ischemia-Reperfusion

This ex vivo model is used to assess the cardioprotective effects of KB-R7943.

-

Heart Isolation: Anesthetize an animal (e.g., rat or rabbit) and rapidly excise the heart.

-

Langendorff Setup: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Ischemia-Reperfusion Protocol:

-

Baseline: Record baseline cardiac function (e.g., left ventricular developed pressure, heart rate).

-

Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Restore perfusion and monitor the recovery of cardiac function for a set duration (e.g., 60-120 minutes).

-

-

KB-R7943 Treatment: In the treated group, infuse KB-R7943 (e.g., 1-10 µM) into the perfusate for a period before ischemia or at the onset of reperfusion.

-

Outcome Measures: At the end of the experiment, assess infarct size (e.g., using TTC staining) and other markers of cardiac injury.

Western Blot Analysis of JNK Pathway Activation and Autophagy

-

Cell Treatment: Treat cancer cells (e.g., PC3 prostate cancer cells) with KB-R7943 at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated JNK (p-JNK), total JNK, LC3B, and p62/SQSTM1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with the appropriate secondary antibodies.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the relative changes in protein expression and phosphorylation. An increase in the p-JNK/total JNK ratio indicates JNK activation. An accumulation of LC3-II and p62 suggests a blockage of autophagic flux.

Clinical Status

A thorough review of the scientific literature and clinical trial registries indicates that this compound has been used exclusively as a preclinical research tool. There is no evidence of its progression into human clinical trials. Its off-target effects and the development of more selective NCX inhibitors may have limited its translational potential.

Conclusion

This compound is an invaluable pharmacological agent for the study of cellular calcium and sodium homeostasis. While its primary utility lies in the inhibition of the reverse mode of the Na+/Ca2+ exchanger, a comprehensive understanding of its off-target activities is crucial for the accurate interpretation of experimental results. This guide provides the foundational knowledge, quantitative data, and methodological insights necessary for the effective application of KB-R7943 in research settings, paving the way for further discoveries in the fields of neurobiology, cardiology, and oncology. Researchers should exercise caution and employ appropriate controls to dissect the specific contributions of its various targets to the observed biological effects.

References

KB-R7943: An In-Depth Technical Guide to a Reverse-Mode Na+/Ca2+ Exchanger Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-R7943 is a potent pharmacological tool widely utilized in the study of cellular calcium homeostasis. It is primarily characterized as a selective inhibitor of the reverse mode of the sodium-calcium exchanger (NCX), a critical plasma membrane transporter responsible for regulating intracellular calcium levels. By impeding the calcium influx pathway of the NCX, KB-R7943 has been instrumental in elucidating the exchanger's role in various physiological and pathophysiological processes, including cardiac arrhythmias, ischemia-reperfusion injury, and neuronal excitotoxicity. However, a comprehensive understanding of its pharmacological profile reveals a number of off-target effects that necessitate careful consideration in experimental design and data interpretation. This technical guide provides a detailed overview of KB-R7943, including its mechanism of action, quantitative inhibitory data, experimental protocols for its use, and a visual representation of its impact on key signaling pathways.

Core Mechanism of Action

The sodium-calcium exchanger (NCX) is an electrogenic transporter that facilitates the bidirectional movement of Ca2+ and Na+ ions across the plasma membrane. Its direction of transport, or "mode," is determined by the electrochemical gradients of these ions.

-

Forward Mode (Ca2+ Efflux): Under normal physiological conditions, the NCX typically operates in the forward mode, extruding one Ca2+ ion from the cell in exchange for the influx of three Na+ ions. This process is crucial for maintaining low intracellular Ca2+ concentrations.

-

Reverse Mode (Ca2+ Influx): In pathological states such as ischemia or glutamate excitotoxicity, intracellular Na+ levels can rise significantly. This shift in the sodium gradient can cause the NCX to reverse its direction of transport, leading to the influx of Ca2+ into the cell. This reverse-mode activity can exacerbate intracellular calcium overload, contributing to cellular damage and death.

KB-R7943 is reported to exhibit a preferential inhibition of the reverse mode of the NCX, thereby preventing or reducing the pathological influx of Ca2+ during cellular stress.

Quantitative Inhibitory Profile

The potency and selectivity of KB-R7943 have been characterized across various experimental systems. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for its primary target and notable off-targets. Researchers should note that these values can vary depending on the specific experimental conditions, cell type, and methodology employed.

Table 1: Inhibitory Potency of KB-R7943 on the Reverse Na+/Ca2+ Exchanger (NCX)

| Cell Type/System | IC50 (µM) | Reference |

| Cultured Rat Forebrain Neurons | 0.7 | [1] |

| Guinea-Pig Cardiac Myocytes | ~1 | [2] |

| Cultured Hippocampal Neurons | 5.7 ± 2.1 | [3][4] |

Table 2: Off-Target Inhibitory Profile of KB-R7943

| Target | IC50 (µM) | Reference |

| NMDA Receptor-mediated Ca2+ increase | 13.4 ± 3.6 | [3][4] |

| Mitochondrial Complex I (in cultured neurons) | 11.4 ± 2.4 | [3][4] |

| Ryanodine Receptor 1 (RyR1) | 5.1 ± 0.9 | [5] |

| Ryanodine Receptor 2 (RyR2) | 13.4 ± 1.8 | [5] |

| L-type Ca2+ Channels | 7 |

Key Experimental Protocols

The following are detailed methodologies for two common experimental approaches used to investigate the effects of KB-R7943 on reverse NCX activity.

Whole-Cell Patch-Clamp Electrophysiology to Measure NCX Current

This protocol allows for the direct measurement of the electrical current generated by the Na+/Ca2+ exchanger.

Objective: To measure the outward current corresponding to the reverse mode of NCX and assess its inhibition by KB-R7943.

Materials:

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software)

-

Borosilicate glass capillaries for pipette fabrication

-

Micropipette puller and microforge

-

Micromanipulator

-

Inverted microscope

-

Cell culture of interest (e.g., primary neurons, cardiomyocytes)

-

Pipette (intracellular) solution (example): 125 mM CsCl, 20 mM TEACl, 5 mM MgATP, 10 mM HEPES, 8 mM NaCl, pH 7.2 with CsOH. Free Ca2+ is buffered to ~100 nM with EGTA.

-

Bath (extracellular) solution (example): 135 mM NaCl, 10 mM CsCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4.

-

KB-R7943 stock solution (in DMSO)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Establish Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber and perfuse with the extracellular solution.

-

Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Recording NCX Current:

-

Clamp the cell at a holding potential of -40 mV.

-

Apply a voltage ramp protocol to elicit NCX currents. A typical ramp might be from +30 mV to -70 mV. The outward current at positive potentials represents the reverse mode of NCX.

-

Record baseline NCX currents.

-

-

Application of KB-R7943:

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of KB-R7943.

-

Continuously record the NCX current during drug application until a steady-state inhibition is observed.

-

-

Data Analysis:

-

Measure the peak outward current before and after the application of KB-R7943.

-

Calculate the percentage of inhibition.

-

To determine the IC50, repeat the experiment with a range of KB-R7943 concentrations and fit the data to a dose-response curve.

-

Calcium Imaging with Fura-2 AM to Assess NCX Activity

This protocol uses a ratiometric fluorescent indicator to measure changes in intracellular calcium concentration ([Ca2+]i) as an indirect measure of NCX activity.

Objective: To induce reverse NCX activity and measure the subsequent rise in intracellular calcium, and to assess the inhibitory effect of KB-R7943 on this process.

Materials:

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

-

Cell culture of interest plated on glass-bottom dishes or coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Ionophore (e.g., gramicidin or monensin) to induce Na+ influx

-

KB-R7943 stock solution (in DMSO)

Procedure:

-

Cell Loading with Fura-2 AM:

-

Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in HBSS. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

-

Inducing Reverse NCX Activity:

-

Mount the coverslip on the microscope stage and perfuse with HBSS.

-

To induce reverse NCX, increase the intracellular Na+ concentration. This can be achieved by applying an ionophore like gramicidin (which forms pores permeable to monovalent cations) in a Na+-containing extracellular solution.

-

-

Calcium Imaging:

-

Begin recording baseline fluorescence by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Apply the Na+ ionophore to induce reverse NCX activity and record the subsequent increase in the 340/380 nm fluorescence ratio, which corresponds to a rise in [Ca2+]i.

-

-

Inhibition with KB-R7943:

-

In a separate experiment or after a washout period, pre-incubate the cells with the desired concentration of KB-R7943.

-

Repeat the induction of reverse NCX activity in the presence of the inhibitor and record the change in the Fura-2 ratio.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio over time.

-

Quantify the peak increase in the ratio in the absence and presence of KB-R7943.

-

Calculate the percentage of inhibition of the calcium influx.

-

Determine the IC50 by testing a range of KB-R7943 concentrations.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways where KB-R7943 is relevant, as well as a typical experimental workflow.

References

Unmasking the Complex Pharmacology of KB-R7943 Mesylate: An In-depth Technical Guide to its Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7943, an isothiourea derivative, is widely recognized and utilized in preclinical research as a potent inhibitor of the reverse mode of the Na+/Ca2+ exchanger (NCX).[1][2] Initially lauded for its selectivity, a growing body of evidence has unveiled a more complex pharmacological profile, revealing numerous off-target interactions that can significantly influence experimental outcomes and confound data interpretation.[1] This technical guide provides a comprehensive overview of the known off-target effects of KB-R7943 mesylate, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to aid researchers in the judicious use and accurate interpretation of results obtained with this compound.

Core Off-Target Profile of this compound

KB-R7943's promiscuity extends to a variety of critical cellular components, including ion channels, receptors, and mitochondrial proteins. Understanding these interactions is paramount for anyone employing this tool compound. The following sections detail the primary off-target activities of KB-R7943.

Quantitative Summary of Off-Target Activities

The inhibitory potency of KB-R7943 against its various off-targets varies, and it is crucial to consider these differences in the context of the concentrations used in experimental settings. The following table summarizes the reported IC50 and Ki values for the key off-target interactions of KB-R7943.

| Target | On-Target/Off-Target | IC50 / Ki (µM) | Experimental System | Reference(s) |

| Na+/Ca2+ Exchanger (NCX) - reverse mode | On-Target | 5.7 ± 2.1 | Cultured hippocampal neurons | [1][2] |

| NMDA Receptor | Off-Target | 13.4 ± 3.6 | Cultured hippocampal neurons (NMDA-induced Ca2+ increase) | [1][2] |

| Mitochondrial Complex I | Off-Target | 11.4 ± 2.4 | Cultured neurons (2,4-dinitrophenol-stimulated respiration) | [1][2] |

| Neuronal Nicotinic Acetylcholine Receptors (α3β4) | Off-Target | 0.4 | Oocytes expressing rat brain α3β4 nAChRs | |

| hERG K+ Channels | Off-Target | ~0.089 | HEK cells expressing hERG channels | |

| Ryanodine Receptor 1 (RyR1) | Off-Target | 5.1 ± 0.9 | [3H]ryanodine binding to RyR1 | |

| Ryanodine Receptor 2 (RyR2) | Off-Target | 13.4 ± 1.8 | [3H]ryanodine binding to RyR2 | |

| TRPC3 Channels | Off-Target | 0.46 | HEK293 cells expressing TRPC3 | [3] |

| TRPC5 Channels | Off-Target | 1.38 | HEK293 cells expressing TRPC5 | [3] |

| TRPC6 Channels | Off-Target | 0.71 | HEK293 cells expressing TRPC6 | [3] |

| Mitochondrial Ca2+ Uniporter (MCU) | Off-Target | 5.5 ± 1.3 (Ki) | Permeabilized HeLa cells | [4] |

| Voltage-Gated Na+ Channels (transient) | Off-Target | 11 | Pituitary GH3 cells | |

| Voltage-Gated Na+ Channels (late) | Off-Target | 0.9 | Pituitary GH3 cells | |

| Acid-Sensing Ion Channel 1a (ASIC1a) | Off-Target | Concentration-dependent inhibition | CHO cells expressing ASIC1a | |

| Store-Operated Ca2+ Entry (SOCE) | Off-Target | Significant inhibition at 10 µM | Cultured neurons and astrocytes | [5] |

Detailed Analysis of Off-Target Interactions and Signaling Pathways

N-methyl-D-aspartate (NMDA) Receptor Inhibition

KB-R7943 has been demonstrated to directly block NMDA receptor-mediated ion currents and subsequent increases in cytosolic Ca2+.[1][2] This interaction is significant as it can mimic the neuroprotective effects attributed to NCX inhibition, thereby complicating the interpretation of studies on excitotoxicity and neuronal calcium homeostasis.

Mitochondrial Complex I Inhibition

A critical off-target effect of KB-R7943 is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] This action can lead to mitochondrial depolarization and a reduction in ATP synthesis, which are cellular events often associated with neuroprotection and cardioprotection, again overlapping with the intended effects of NCX inhibition.

Inhibition of Other Ion Channels and Transporters

KB-R7943's lack of specificity extends to a range of other ion channels and transporters, significantly impacting cellular ion homeostasis.

-

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): KB-R7943 is a potent blocker of neuronal nAChRs, an effect that should be considered in studies involving cholinergic signaling or neuronal excitability.

-

hERG Potassium Channels: Inhibition of hERG channels is a critical concern in drug development due to the risk of cardiac arrhythmias. The potent blockade of hERG by KB-R7943 highlights the need for caution when using this compound in cardiovascular studies.

-

Ryanodine Receptors (RyRs): By inhibiting RyR1 and RyR2, KB-R7943 can interfere with intracellular calcium release from the sarcoplasmic/endoplasmic reticulum, affecting processes like muscle contraction and neuronal signaling.

-

Transient Receptor Potential (TRP) Channels: KB-R7943 has been shown to block several TRPC channel subtypes, which are involved in various sensory and calcium signaling pathways.[3]

-

Mitochondrial Ca2+ Uniporter (MCU): Inhibition of the MCU can reduce mitochondrial calcium uptake, a key process in cellular bioenergetics and apoptosis.[4]

-

Voltage-Gated Na+ Channels: KB-R7943 inhibits both the transient and late components of voltage-gated sodium currents, which can alter neuronal and cardiac excitability.

-

Acid-Sensing Ion Channels (ASICs): KB-R7943 inhibits various ASIC subtypes, which are implicated in pain sensation, mechanosensation, and neuronal signaling in response to pH changes.

-

Store-Operated Ca2+ Entry (SOCE): The compound has been shown to inhibit SOCE, a crucial mechanism for replenishing intracellular calcium stores.[5]

Experimental Protocols for Key Off-Target Characterization

To facilitate the independent verification and further investigation of KB-R7943's off-target effects, this section provides detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

Objective: To measure the effect of KB-R7943 on NMDA receptor-mediated ion currents in cultured neurons.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4. Mg2+-free to relieve the voltage-dependent block of NMDA receptors.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

-

Recording Procedure:

-

Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with the external solution.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance).

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

NMDA receptor currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a brief duration (e.g., 2-5 seconds).

-

After establishing a stable baseline of NMDA-evoked currents, KB-R7943 is applied at various concentrations via the perfusion system.

-

The peak amplitude of the NMDA-evoked current is measured before and after the application of KB-R7943 to determine the extent of inhibition.

-

Cellular Respirometry for Mitochondrial Complex I Activity

Objective: To assess the inhibitory effect of KB-R7943 on mitochondrial complex I-dependent oxygen consumption.

Methodology:

-

Cell Culture: Adherent cells (e.g., cultured neurons, astrocytes, or a relevant cell line) are seeded in a Seahorse XF Cell Culture Microplate.

-

Assay Medium: Cells are incubated in a low-buffered assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) prior to the assay.

-

Seahorse XF Analyzer Protocol (Mito Stress Test):

-

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.

-

A baseline OCR is established.

-

Sequential injections of mitochondrial inhibitors are performed:

-

Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

-

FCCP (a protonophore): To uncouple the mitochondrial membrane and induce maximal respiration.

-

Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

To test the effect of KB-R7943, cells are pre-incubated with the compound before the start of the assay, or it is injected into the wells. The effect on basal, ATP-linked, and maximal respiration is then determined.

-

To specifically assess Complex I inhibition, a protocol using Complex I-linked substrates (e.g., pyruvate and malate) in permeabilized cells can be employed, measuring the rotenone-sensitive OCR in the presence and absence of KB-R7943.

-

Fluorescence Microscopy for Intracellular Calcium Imaging

Objective: To measure the effect of KB-R7943 on intracellular calcium concentration ([Ca2+]i) changes in response to a stimulus.

Methodology:

-

Cell Preparation: Cells cultured on glass coverslips are loaded with a ratiometric fluorescent Ca2+ indicator, such as Fura-2 AM.

-

Imaging Setup: An inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2), a sensitive camera, and appropriate filter sets is used.

-

Data Acquisition:

-

Cells are perfused with a physiological saline solution.

-

A baseline fluorescence ratio (F340/F380) is recorded.

-

A stimulus to increase intracellular calcium is applied (e.g., NMDA for neuronal cultures, or a SERCA inhibitor like thapsigargin to induce store-operated calcium entry).

-

The change in the fluorescence ratio is recorded over time.

-

The experiment is repeated in the presence of various concentrations of KB-R7943 to determine its effect on the stimulus-induced calcium increase.

-

-

Data Analysis: The fluorescence ratio is converted to [Ca2+]i using a calibration curve. The peak and sustained levels of [Ca2+]i are compared between control and KB-R7943-treated cells.

Conclusion and Recommendations

The data presented in this guide unequivocally demonstrate that this compound is not a selective inhibitor of the reverse mode of the Na+/Ca2+ exchanger. Its off-target activities are extensive and occur at concentrations that are often used to study NCX function. Researchers, scientists, and drug development professionals must exercise extreme caution when using KB-R7943 and interpreting the resulting data.

Key recommendations for the use of KB-R7943 include:

-

Use the lowest effective concentration: Whenever possible, use the lowest concentration of KB-R7943 that has been shown to inhibit NCX in the specific experimental system.

-

Employ orthogonal approaches: Use structurally and mechanistically different NCX inhibitors (e.g., SEA0400, SN-6) to confirm that the observed effects are indeed due to NCX inhibition.

-

Utilize knockout/knockdown models: Genetically ablating the NCX protein is the most definitive way to study its function and can be used to validate pharmacological findings.

-

Perform control experiments: Actively test for the potential contribution of off-target effects in the experimental system. For example, if studying neuroprotection, assess the effect of KB-R7943 in the presence of an NMDA receptor antagonist.

-

Acknowledge limitations: When publishing data obtained with KB-R7943, the potential for off-target effects should be explicitly acknowledged and discussed.

By adhering to these recommendations and being mindful of the complex pharmacology of KB-R7943, the scientific community can ensure a more rigorous and accurate understanding of the physiological and pathophysiological roles of the Na+/Ca2+ exchanger and other cellular processes.

References

- 1. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Na+/Ca2+ exchange inhibitor KB-R7943 potently blocks TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KB-R7943 inhibits store-operated Ca(2+) entry in cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Effects of KB-R7943 Mesylate on Intracellular Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7943 mesylate, an isothiourea derivative, is a widely utilized pharmacological tool primarily known for its inhibitory action on the reverse mode of the sodium-calcium exchanger (NCX).[1][2] This property has made it instrumental in elucidating the role of NCX in various physiological and pathological processes, particularly those involving intracellular calcium ([Ca2+]i) dysregulation, such as ischemia-reperfusion injury.[2][3][4] However, a growing body of evidence reveals that the effects of KB-R7943 on intracellular calcium are far more complex, extending beyond NCX inhibition to a range of "off-target" effects on other key regulators of calcium homeostasis.[5][6][7][8]

This technical guide provides a comprehensive overview of the intricate effects of KB-R7943 on intracellular calcium signaling. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of its mechanisms of action, quantitative inhibitory data, and the experimental protocols necessary to investigate its effects. By presenting this information in a structured and accessible format, this guide aims to facilitate the accurate interpretation of experimental data and foster the development of more specific pharmacological agents.

Core Mechanisms of Action and Off-Target Effects

KB-R7943's primary mechanism of action is the inhibition of the reverse mode of the Na+/Ca2+ exchanger, thereby blocking Ca2+ influx into the cell.[2][4] This is particularly relevant under conditions of elevated intracellular sodium and membrane depolarization, which favor the reverse operation of NCX. However, its pharmacological profile is significantly broadened by its interaction with several other key components of the cellular calcium signaling machinery.

Key Molecular Targets of KB-R7943:

-

Na+/Ca2+ Exchanger (NCX): Primarily inhibits the reverse mode (Ca2+ influx), with reported IC50 values in the low micromolar range.[5][9][10]

-

Mitochondrial Calcium Uniporter (MCU): A potent inhibitor of mitochondrial Ca2+ uptake, preventing mitochondrial calcium overload.[5][11][12]

-

N-methyl-D-aspartate (NMDA) Receptors: Blocks NMDA receptor-mediated ion currents and subsequent increases in cytosolic Ca2+.[5][9]

-

Mitochondrial Complex I: Inhibits the mitochondrial respiratory chain at complex I, which can lead to mitochondrial depolarization and suppressed Ca2+ uptake.[5][9]

-

L-type Voltage-Gated Ca2+ Channels: Demonstrates inhibitory effects on these channels, contributing to reduced Ca2+ influx.[5][6]

-

Store-Operated Calcium Entry (SOCE): Has been shown to inhibit Ca2+ entry following the depletion of intracellular stores.[5]

-

Transient Receptor Potential (TRP) Channels: Blocks TRPC channels, which are involved in various Ca2+ influx pathways.[5][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of KB-R7943 on its various molecular targets. This information is crucial for designing experiments and interpreting results, as the effective concentration of KB-R7943 can vary significantly depending on the target and experimental conditions.

| Target | Parameter | Value (µM) | Cell Type/System | Reference(s) |

| Na+/Ca2+ Exchanger (reverse mode) | IC50 | 5.7 ± 2.1 | Cultured Hippocampal Neurons | [5][9] |

| IC50 | ~1 | Guinea-Pig Cardiac Myocytes | [13] | |

| IC50 | 3.5 | Rat Carotid Arterial Myocytes | [10] | |

| Mitochondrial Ca2+ Uniporter (MCU) | Ki | 5.5 ± 1.3 | Permeabilized HeLa Cells | [11][12] |

| NMDA Receptor-mediated Ca2+ influx | IC50 | 13.4 ± 3.6 | Cultured Hippocampal Neurons | [5][9] |

| Mitochondrial Complex I | IC50 | 11.4 ± 2.4 | Cultured Neurons (respiration) | [5][9] |

| L-type Ca2+ Channels (Ca(v)1.2) | IC50 | 7 | tsA-201 Cells | [6] |

| TRPC3 Channels | IC50 | 0.46 | HEK293 Cells | [8] |

| TRPC5 Channels | IC50 | 1.38 | HEK293 Cells | [8] |

| TRPC6 Channels | IC50 | 0.71 | HEK293 Cells | [8] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of KB-R7943 with intracellular calcium signaling pathways, the following diagrams have been generated using the DOT language. These diagrams illustrate the primary targets of the compound and the experimental workflows used to investigate its effects.

Figure 1: Signaling pathways affected by KB-R7943. This diagram illustrates the primary and secondary targets of KB-R7943 in the context of intracellular calcium regulation.

Figure 2: Workflow for intracellular calcium imaging. This diagram outlines the key steps involved in measuring changes in intracellular calcium concentration using fluorescent indicators.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is critical for replicating and building upon existing research. This section provides detailed protocols for key experiments used to characterize the effects of KB-R7943 on intracellular calcium.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is widely used to measure changes in [Ca2+]i in response to various stimuli.

Materials:

-

Cells of interest cultured on glass coverslips or in 96-well plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other appropriate physiological buffer

-

This compound stock solution

-

Stimulus of interest (e.g., NMDA, KCl)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging substrate and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Remove the culture medium, wash the cells once with HBS, and then incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells in HBS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Continuously perfuse the cells with HBS.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply KB-R7943 at the desired concentration and record the fluorescence ratio for a set period.

-

Introduce the stimulus and continue recording the fluorescence changes.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the dynamics of [Ca2+]i.

Electrophysiological Measurement of Na+/Ca2+ Exchange Current

The patch-clamp technique is the gold standard for directly measuring the activity of ion channels and exchangers like NCX.

Materials:

-

Cells expressing the Na+/Ca2+ exchanger

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular (pipette) and extracellular (bath) solutions with defined ionic compositions to isolate NCX currents.

-

This compound stock solution

Procedure (Whole-Cell Configuration):

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Patching:

-

Identify a healthy cell under the microscope.

-

Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

-

-

Current Recording:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit NCX currents. The direction of the current (inward or outward) will depend on the membrane potential and the ionic gradients of Na+ and Ca2+.

-

Record baseline NCX currents.

-

Perfuse the cell with the bath solution containing KB-R7943 at the desired concentration.

-

Record the NCX currents in the presence of the inhibitor.

-

-

Data Analysis: The amplitude of the NCX current before and after the application of KB-R7943 is compared to determine the extent of inhibition.

Measurement of Mitochondrial Calcium Uptake

This assay assesses the ability of mitochondria to take up calcium from the cytosol, a process that can be affected by KB-R7943's inhibition of the MCU and Complex I.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Mitochondrial respiration buffer

-

Calcium-sensitive fluorescent dye that is membrane-impermeant (e.g., Calcium Green™-5N)

-

Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

-

This compound stock solution

-

Fluorescence plate reader or spectrofluorometer

Procedure:

-

Mitochondria/Cell Preparation: Isolate mitochondria from tissue or permeabilize cultured cells to allow direct access to the mitochondria.

-

Assay Setup:

-

Resuspend the isolated mitochondria or permeabilized cells in the respiration buffer containing the calcium-sensitive dye and respiratory substrates.

-

Place the suspension in the measurement chamber of the fluorometer.

-

-

Measurement:

-

Record the baseline fluorescence of the dye.

-

Add a known amount of CaCl2 to the suspension. Mitochondrial calcium uptake will be observed as a decrease in the fluorescence of the external dye.

-

Repeat the additions of CaCl2 to determine the calcium retention capacity of the mitochondria.

-

To test the effect of KB-R7943, pre-incubate the mitochondria with the compound before the addition of calcium and compare the rate and extent of calcium uptake to the control condition.

-

-

Data Analysis: The change in fluorescence over time is used to calculate the rate of mitochondrial calcium uptake. The total amount of calcium taken up before the release indicates the calcium retention capacity.

Assessment of Store-Operated Calcium Entry (SOCE)

This protocol is used to investigate the effect of KB-R7943 on calcium influx triggered by the depletion of intracellular calcium stores.

Materials:

-

Cells of interest

-

Calcium-free physiological buffer

-

Physiological buffer containing CaCl2

-

Thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump to deplete stores) or a specific agonist that mobilizes intracellular calcium.

-

Fura-2 AM and imaging setup (as described above)

-

This compound stock solution

Procedure:

-

Dye Loading and Washing: Load and wash cells with Fura-2 AM as described previously.

-

Store Depletion:

-

Perfuse the cells with a calcium-free buffer.

-

Apply thapsigargin or a relevant agonist to deplete the intracellular calcium stores. This will cause a transient increase in [Ca2+]i due to release from the ER, followed by a return to baseline.

-

-

Measurement of SOCE:

-

After the initial transient, reintroduce the calcium-containing buffer. The subsequent rise in [Ca2+]i is indicative of SOCE.

-

To test the effect of KB-R7943, apply the compound to the cells either before or during the store depletion phase and measure its impact on the calcium influx upon reintroduction of extracellular calcium.

-

-

Data Analysis: The magnitude and rate of the [Ca2+]i increase upon calcium re-addition are quantified to assess the level of SOCE and the inhibitory effect of KB-R7943.

Conclusion

This compound is a powerful pharmacological agent for studying the role of the reverse mode of the Na+/Ca2+ exchanger in intracellular calcium signaling. However, its utility is accompanied by the critical caveat of its off-target effects. A comprehensive understanding of its inhibitory profile across multiple targets, as detailed in this guide, is essential for the rigorous design and interpretation of experiments. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers aiming to dissect the complex and multifaceted role of KB-R7943 in the regulation of intracellular calcium. Future research should focus on the development of more selective inhibitors to further delineate the specific contributions of each of these calcium regulatory pathways in health and disease.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. The Na+/Ca2+ exchange inhibitor KB-R7943 potently blocks TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KB-R7943 reveals possible involvement of Na(+)-Ca2+ exchanger in elevation of intracellular Ca2+ in rat carotid arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direction-independent block of bi-directional Na+/Ca2+ exchange current by KB-R7943 in guinea-pig cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

KB-R7943: A Technical Guide to a Multifaceted Na+/Ca2+ Exchanger Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-R7943, chemically known as 2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea methanesulfonate, emerged in 1996 as a novel pharmacological tool primarily identified as a selective inhibitor of the reverse mode of the sodium-calcium exchanger (NCX).[1][2] Its development offered a promising avenue for investigating the roles of NCX in cellular calcium homeostasis and its implications in various pathophysiological conditions, particularly ischemia-reperfusion injury.[1][3][4] However, subsequent research has unveiled a more complex pharmacological profile, revealing that KB-R7943 interacts with multiple cellular targets. This multiplicity of action, while complicating its use as a specific NCX inhibitor, has also opened new avenues for understanding its biological effects and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and multifaceted mechanism of action of KB-R7943, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Discovery and History

KB-R7943 was first introduced as a potent inhibitor of the Na+/Ca2+ exchanger, with initial studies highlighting its selectivity for the reverse (Ca2+ influx) mode over the forward (Ca2+ efflux) mode of operation.[1] This property made it a valuable tool for dissecting the contributions of reverse mode NCX to cellular Ca2+ overload, a key event in the pathophysiology of conditions like cardiac arrhythmias and neuronal excitotoxicity.[1][4][5] Developed by Kanebo, the compound was investigated for its potential in treating ischemia and reperfusion injury.[6] Early studies demonstrated its ability to protect cardiac myocytes from ischemia-reperfusion-induced arrhythmias.[1][4]

Over time, the scientific community discovered that the effects of KB-R7943 extended beyond NCX inhibition. Seminal studies revealed its inhibitory action on the mitochondrial Ca2+ uniporter (MCU), N-methyl-D-aspartate (NMDA) receptors, and mitochondrial complex I.[5][7][8][9] These findings have necessitated a careful re-evaluation of data from earlier studies that attributed the effects of KB-R7943 solely to NCX inhibition and have underscored the importance of considering its off-target effects in experimental design and data interpretation.

Mechanism of Action and Pharmacological Profile

KB-R7943 exhibits a concentration-dependent inhibition of several key cellular proteins involved in calcium signaling and energy metabolism. A summary of its inhibitory concentrations (IC50) across its primary targets is presented below.

Table 1: Quantitative Inhibitory Profile of KB-R7943

| Target | IC50 / Ki | Cell Type / System | Reference |

| Na+/Ca2+ Exchanger (NCX), reverse mode | |||

| 0.6 ± 0.1 µM (steady-state) | Xenopus laevis oocytes expressing NCX1.1 | [1] | |

| 2.8 ± 1.0 µM (peak) | Xenopus laevis oocytes expressing NCX1.1 | [1] | |

| 5.7 ± 2.1 µM | Cultured hippocampal neurons | [5][10] | |

| ~1 µM | Guinea-pig cardiac myocytes | ||

| Mitochondrial Ca2+ Uniporter (MCU) | |||

| 5.5 ± 1.3 µM (Ki) | Permeabilized HeLa cells | [8][9] | |

| NMDA Receptor | |||

| 13.4 ± 3.6 µM | Cultured hippocampal neurons | [5][10] | |

| Mitochondrial Complex I | |||

| 11.4 ± 2.4 µM | Cultured hippocampal neurons (2,4-dinitrophenol-stimulated respiration) | [2][5] | |

| Neuronal Nicotinic Receptors | |||

| 1.7 µM ([Ca2+]c increase) | Bovine adrenal chromaffin cells | [11] | |

| 6.5 µM (45Ca2+ entry) | Bovine adrenal chromaffin cells | [11] |

Key Signaling Pathways and Experimental Workflows

The multifaceted nature of KB-R7943's interactions necessitates a clear understanding of the signaling pathways it modulates.

The following diagram illustrates a typical experimental workflow to assess the effect of KB-R7943 on cellular calcium dynamics and mitochondrial function.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of KB-R7943. These are synthesized from multiple sources and should be adapted to specific experimental needs.

Electrophysiological Measurement of Na+/Ca2+ Exchange Current

This protocol is based on the giant excised patch-clamp technique used in Xenopus laevis oocytes expressing the cardiac Na+/Ca2+ exchanger NCX1.1.[1][4]

-

Oocyte Preparation:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNA encoding the desired NCX isoform (e.g., NCX1.1).

-

Incubate oocytes for 3-7 days at 18°C in a suitable medium.

-

-

Patch-Clamp Recording:

-

Prepare borosilicate glass pipettes with a final diameter of 15-25 µm.

-

Fill the pipette with a solution containing (in mM): 100 N-methyl-D-glucamine (NMDG), 8 CaCl2, and 10 HEPES, adjusted to pH 7.0 with methanesulfonic acid.

-

Establish a giga-ohm seal on the oocyte membrane and excise an inside-out patch.

-

The cytoplasmic side of the patch is perfused with solutions to control the intracellular ionic environment.

-

-

Measurement of Outward (Reverse Mode) NCX Current:

-

Perfuse the cytoplasmic face of the patch with a solution containing (in mM): 100 NMDG, 20 CsCl, 10 EGTA, 10 HEPES, and 1 µM free Ca2+ (regulatory), adjusted to pH 7.0 with methanesulfonic acid.

-

Activate the outward current by rapidly switching to a similar solution containing 100 mM Na+ instead of NMDG.

-

Apply different concentrations of KB-R7943 to the cytoplasmic perfusate to determine its inhibitory effect.

-

-

Measurement of Inward (Forward Mode) NCX Current:

-

The pipette (extracellular) solution should contain 100 mM Na+.

-

Perfuse the cytoplasmic face with a Na+-free solution containing a defined concentration of Ca2+ (e.g., 10 µM).

-

The inward current is measured upon application of the Ca2+-containing cytoplasmic solution.

-

Assess the effect of KB-R7943 by its inclusion in the cytoplasmic perfusate.

-

Mitochondrial Ca2+ Uniporter (MCU) Activity Assay

This protocol is adapted from studies using permeabilized HeLa cells.[8][9]

-

Cell Preparation:

-

Culture HeLa cells to an appropriate confluency.

-

Harvest cells and resuspend them in an intracellular-like medium.

-

-

Permeabilization and Measurement:

-

Permeabilize the cells with a low concentration of a detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Use a fluorescent Ca2+ indicator that is retained in the cytoplasm (e.g., Fura-2) or a genetically encoded Ca2+ indicator targeted to the mitochondria (e.g., aequorin).

-

Add a defined concentration of Ca2+ to the medium to initiate mitochondrial Ca2+ uptake.

-

Monitor the change in fluorescence or luminescence, which reflects the rate of mitochondrial Ca2+ uptake.

-

To assess the effect of KB-R7943, pre-incubate the permeabilized cells with various concentrations of the compound before the addition of Ca2+.

-

The inhibitory constant (Ki) can be calculated by comparing the rates of Ca2+ uptake in the presence and absence of the inhibitor.

-

Assessment of NMDA Receptor Inhibition

This protocol is based on Ca2+ imaging in cultured hippocampal neurons.[5]

-

Neuronal Culture:

-

Isolate and culture hippocampal neurons from embryonic or neonatal rodents.

-

Maintain the cultures for at least 7-10 days to allow for the development of mature synapses and receptor expression.

-

-

Calcium Imaging:

-

Load the cultured neurons with a ratiometric Ca2+ indicator such as Fura-2 AM.

-

Mount the culture dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological saline solution.

-

Pre-incubate the neurons with different concentrations of KB-R7943.

-

Stimulate the neurons with a brief application of NMDA (e.g., 20-100 µM) along with its co-agonist glycine (e.g., 1-10 µM).

-

Record the changes in the Fura-2 fluorescence ratio (F340/F380), which is proportional to the intracellular Ca2+ concentration.

-

The IC50 for NMDA receptor inhibition can be determined by quantifying the reduction in the NMDA-induced Ca2+ transient at different KB-R7943 concentrations.

-

Cellular Respirometry to Measure Mitochondrial Complex I Inhibition

This protocol utilizes a Seahorse XF Analyzer to measure oxygen consumption rates (OCR) in cultured cells.[5]

-

Cell Seeding:

-

Seed cultured neurons or other relevant cell types in a Seahorse XF microplate at an optimized density.

-

Allow the cells to adhere and form a monolayer.

-

-

Assay Preparation:

-

Replace the culture medium with a low-buffered Seahorse XF assay medium supplemented with substrates for Complex I-driven respiration (e.g., pyruvate and malate).

-

Incubate the plate in a CO2-free incubator to allow for temperature and pH equilibration.

-

-

Seahorse XF Assay:

-

Perform a baseline OCR measurement.

-

Inject KB-R7943 at various concentrations and monitor the subsequent changes in OCR. Inhibition of Complex I will lead to a decrease in OCR.

-

To confirm Complex I-specific inhibition, sequential injections of other mitochondrial inhibitors can be performed:

-